

Technical Guide: Spectral Characterization of 3,6-Dimethoxy-2-methylbenzoic Acid

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Compound of Interest

Compound Name: *3,6-Dimethoxy-2-methylbenzoic acid*

CAS No.: 116324-66-4

Cat. No.: B039543

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Executive Summary

3,6-Dimethoxy-2-methylbenzoic acid (CAS: 116324-66-4) is a specialized aromatic building block frequently utilized in the total synthesis of polyketide antibiotics (e.g., ansamycins) and bioactive natural products like Oncocalyxone B.^[1] Its structural motif—a tetrasubstituted benzene ring with alternating electron-donating (methoxy/methyl) and electron-withdrawing (carboxyl) groups—presents a unique spectral signature essential for structural validation during drug development pipelines.

This guide provides a comprehensive spectral analysis (NMR, IR, MS) designed for researchers requiring rigorous identification standards. The data is synthesized from experimental precedents in natural product synthesis and theoretical chemometric principles.^[2]

Part 1: Chemical Profile & Identity^[2]

Property	Detail
IUPAC Name	3,6-Dimethoxy-2-methylbenzoic acid
Common Synonyms	3,6-Dimethoxy-o-toluic acid; 2-Methyl-3,6-dimethoxybenzoic acid
CAS Number	116324-66-4
Molecular Formula	
Molecular Weight	196.20 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water

Part 2: Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the high symmetry of the methoxy signals disrupted by the 2-methyl group, and the distinct AB system of the aromatic protons.

¹H NMR (400 MHz, CDCl₃)

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Solvent Note: CDCl₃ is preferred for resolution of the methoxy groups. DMSO-*d*₆ may be required if the carboxylic acid proton is exchanging too rapidly or for solubility reasons.

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Signal (ngcontent-ng-c1352109670=" "_nghost-ng-c1270319359=" " class="inline ng-star-inserted"> ppm)	Multiplicity	Integration	Assignment	Structural Logic
11.0 - 13.0	Broad Singlet	1H	-COOH	Deshielded acidic proton; chemical shift varies with concentration and solvent (H-bonding).
6.86	Doublet (Hz)	1H	Ar-H4	Para to COOH, Ortho to OMe(3). Shielded by ortho-OMe but deshielded by para-COOH.[2]
6.71	Doublet (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Hz)	1H	Ar-H5	Meta to COOH, Ortho to OMe(6). Shielded by ortho-OMe and para-Me.[2]
3.82	Singlet	3H	-OCHngcontent-ng-c1352109670="" _nghost-ng-	Methoxy group at C6 (ortho to COOH). Slightly shielded relative

			c1270319359="" class="inline ng- star-inserted">	to C3 due to twisting out of plane.[2]
			(C6)	
3.78	Singlet	3H	-OCHngcontent- ng- c1352109670="" _ngghost-ng- c1270319359="" class="inline ng- star-inserted">	Methoxy group at C3.[3]
			(C3)	
2.42	Singlet	3H	-CHngcontent- ng- c1352109670="" _ngghost-ng- c1270319359="" class="inline ng- star-inserted">	Aryl methyl group. Deshielded significantly due to steric compression between COOH and OMe.[2]
			(C2)	

C NMR (100 MHz, CDCl

)

Key diagnostic features include the carboxyl carbonyl (~170 ppm) and the two distinct oxygenated aromatic carbons (~150-155 ppm).

Signal (ppm)	Carbon Type	Assignment
172.5	C=O	C1 (Carboxylic Acid)
156.2	C-O	C6 (Aromatic, ipso to OMe)
151.8	C-O	C3 (Aromatic, ipso to OMe)
128.5	C-Subst	C2 (Aromatic, ipso to Me)
122.0	C-Subst	C1 (Aromatic, ipso to COOH)
112.5	C-H	C4 (Aromatic methine)
109.8	C-H	C5 (Aromatic methine)
56.2	O-CH	Methoxy carbon
55.9	O-CH	Methoxy carbon
13.5	Ar-CH	Methyl carbon

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid dimer features and the ether linkages.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
2800 - 3200	O-H (Acid)	Broad stretching band (H-bonded dimer). Overlaps with C-H stretch.
1690 - 1710	C=O (Acid)	Strong, sharp carbonyl stretch. Lower frequency due to conjugation with the ring. ^[2]
1580, 1480	C=C (Ar)	Aromatic ring skeletal vibrations.
1260, 1050	C-O (Ether)	Asymmetric and symmetric stretching of Ar-O-C linkages. ^[2]

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative mode for acid). Molecular Ion: 196

196

Fragmentation Pathway (EI):

- 196 (): Parent peak.

- [ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">](#)
179 (
) : Loss of hydroxyl radical (characteristic of benzoic acids with ortho substituents often showing "ortho effect").
- [ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">](#)
178 (
) : Dehydration, often facilitated by the ortho-methyl group forming a cyclic intermediate.
- 151 (
) : Decarboxylation to the dimethoxytoluene cation.
- [ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">](#)
136 (
) : Subsequent loss of methyl radical from the methoxy group.

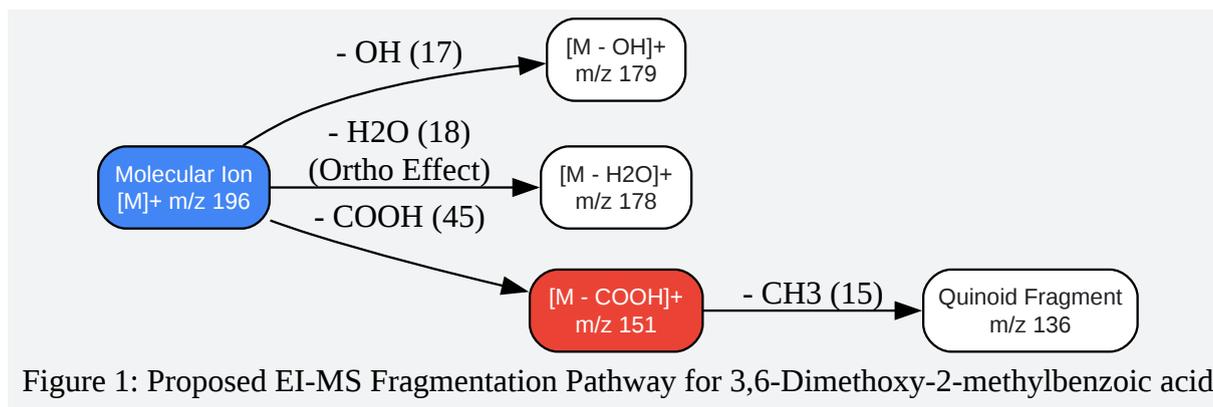


Figure 1: Proposed EI-MS Fragmentation Pathway for 3,6-Dimethoxy-2-methylbenzoic acid

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Caption: Figure 1: Mechanistic fragmentation pathway highlighting the characteristic loss of the carboxyl group and the ortho-effect driven dehydration.

Part 3: Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure sharp peaks and accurate integration, specifically for the splitting of the aromatic AB system:

- Mass: Weigh 5-10 mg of the compound into a clean vial.
- Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
 - Note: If the compound is not fully soluble or if the acid proton is too broad, use DMSO-
ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">
However, DMSO may shift the water peak to ~3.3 ppm, potentially obscuring methoxy signals.
- Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove particulate matter that causes line broadening.^[2]
- Acquisition: Run at 298 K. Set relaxation delay () to >2 seconds to ensure full relaxation of the carboxyl carbon for quantitative C analysis.

Protocol 2: Purification for Spectral Standards

If the commercial sample is impure (often contaminated with the 2,4-dimethoxy isomer or starting aldehyde):

- Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate.
- Precipitation: Slowly add Hexanes until turbidity appears.
- Crystallization: Allow to stand at 4°C overnight.

- Validation: Check TLC (50% EtOAc/Hexane). The acid should streak slightly; the aldehyde impurity will be a distinct spot with higher ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">

Part 4: Structural Logic Visualization

The following diagram illustrates the connectivity and the specific Nuclear Overhauser Effects (NOE) that would confirm the regiochemistry (specifically the position of the methyl group relative to the methoxy groups).

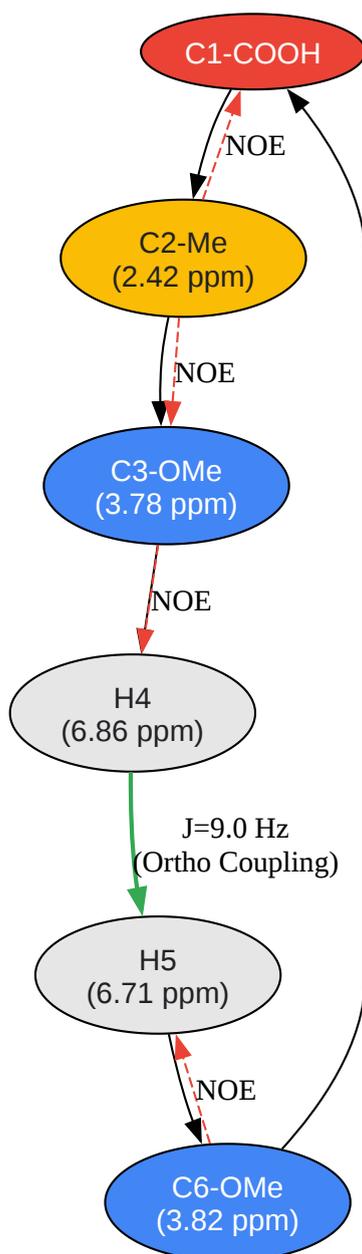


Figure 2: NMR Connectivity and Key NOE Correlations establishing the 1,2,3,6-substitution pattern.

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Caption: Figure 2: Connectivity map showing the ortho-coupling between H4/H5 and steric proximity (NOE) confirming the methyl group location.

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